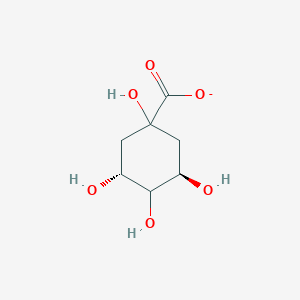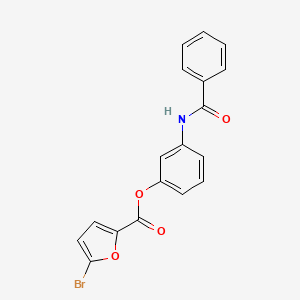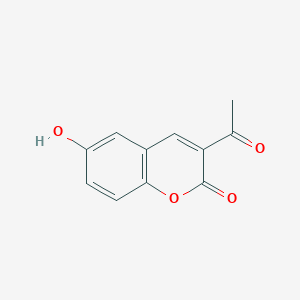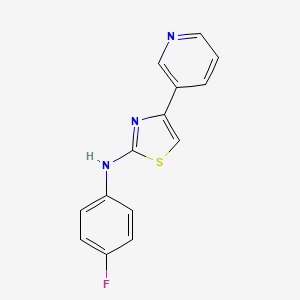
(-)-Quinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-quinate is a quinate that is the conjugate base of (-)-quinic acid. It has a role as a plant metabolite. It is a conjugate base of a (-)-quinic acid.
An acid which is found in cinchona bark and elsewhere in plants. (From Stedman, 26th ed)
Aplicaciones Científicas De Investigación
1. Potential Use as a Natural Herbicide
- Phytotoxic Effects on Plants: (-)-Quinate, also known as 1,3,4,5-tetrahydroxycyclohexanecarboxylate, has been found to mimic the effects of herbicides in plants. In studies, the exogenous application of quinate affected plant growth and metabolism, suggesting its potential as a natural herbicide. Specifically, its application through the nutrient solution was lethal to pea plants, and both nutrient solution and spray treatments affected plant growth (Zulet, Zabalza, & Royuela, 2013).
2. Role in Weed Control
- Weed Species Sensitivity to Quinate: Quinate has shown phytotoxicity against several weed species, particularly Papaver rhoeas. Its ability to control growth at certain concentrations indicates its utility in weed control management. The study also explored the physiological effects of quinate on sensitive and resistant plants, highlighting its influence on carbon/nitrogen metabolism rather than specific changes in the shikimate pathway (Zabalza et al., 2020).
3. Understanding Plant Metabolic Pathways
- Role in Plant Biosynthesis: Quinate plays a role in the biosynthesis of chlorogenic acids (CGAs) in plants, which serve multiple functions including deterring herbivory and possessing antifungal and antioxidant properties. The study of quinate dehydrogenase (QDH) in plants helps in understanding the evolution and function of plant metabolic pathways, particularly in relation to plant growth and development (Gritsunov et al., 2018).
Propiedades
Nombre del producto |
(-)-Quinate |
|---|---|
Fórmula molecular |
C7H11O6- |
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,5?,7?/m1/s1 |
Clave InChI |
AAWZDTNXLSGCEK-LNVDRNJUSA-M |
SMILES isomérico |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O |
Sinónimos |
Acid, Quinic Quinate Quinic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
![2-Nitrobenzoic acid [1-(4-methylphenyl)-1-oxopropan-2-yl] ester](/img/structure/B1225501.png)
![N-[3-(4-chlorophenyl)-5-oxo-4-pyrazolidinyl]-3-methylbenzamide](/img/structure/B1225502.png)
![5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester](/img/structure/B1225504.png)
![2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide](/img/structure/B1225505.png)


![5-bromo-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1225514.png)
![N-[2-(diethylamino)ethyl]-2-(2-furanyl)-4-quinolinecarboxamide](/img/structure/B1225516.png)
![1-Butyl-2-[(1,3-dioxo-2-isoindolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1225520.png)

![2-(3,4-dimethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-isothiazolo[5,4-c]quinoline-1-thione](/img/structure/B1225523.png)
![N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1225524.png)
![3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225525.png)